molecular formula C17H14N2O4 B2936926 8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 315239-96-4

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2936926
CAS No.: 315239-96-4
M. Wt: 310.309
InChI Key: RXQDEGULNNXVBW-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromene core using a methylating agent like methyl iodide.

    Attachment of the pyridine moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

    Formation of the carboxamide group: This step involves the reaction of the carboxylic acid group with an amine, typically under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool compound for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds share the chromene core and have diverse biological activities.

    Flavonoids: Naturally occurring compounds with a similar structure and known for their antioxidant properties.

    Quinoline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are widely studied for their medicinal properties.

Uniqueness

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the specific combination of functional groups and structural features, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-6-7-18-14(8-10)19-16(20)12-9-11-4-3-5-13(22-2)15(11)23-17(12)21/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQDEGULNNXVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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